Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)methanone is a complex organic compound that features a benzothiazole moiety linked to a spirocyclic structure
Scientific Research Applications
Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Materials Science: Due to its unique structure, the compound is investigated for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s ability to interact with biological molecules makes it a candidate for studying cellular processes and developing new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone are Mycobacterium tuberculosis and Pseudomonas aeruginosa . These bacteria are responsible for causing tuberculosis and various infections respectively. The compound interacts with these bacteria, inhibiting their growth and proliferation .
Mode of Action
The compound acts as a potent inhibitor of the LasB quorum sensing system in Pseudomonas aeruginosa . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to share information about cell density and adjust gene expression accordingly . By inhibiting this system, the compound disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways of Pseudomonas aeruginosa . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound disrupts these behaviors, reducing the bacteria’s virulence and ability to form biofilms .
Result of Action
The compound shows promising results as a quorum-sensing inhibitor . This results in reduced biofilm formation and virulence production, making the bacteria less able to cause infections .
Action Environment
The action of this compound is influenced by the bacterial environment. Factors such as nutrient availability and the presence of other bacteria can affect the efficacy of the compound
Future Directions
Benzothiazole derivatives, including “Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone”, have shown potential in various fields, particularly in medicinal chemistry . Future research could focus on exploring their potential applications, optimizing their synthesis, and improving their safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate spirocyclic intermediates. One common method involves the reaction of 2-amino benzothiazole with a spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for greater conformational flexibility and the ability to interact with a wider range of molecular targets compared to similar compounds .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-15(2)20-9-16(10-21-15)7-18(8-16)14(19)13-17-11-5-3-4-6-12(11)22-13/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPTZWIOLILTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=NC4=CC=CC=C4S3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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